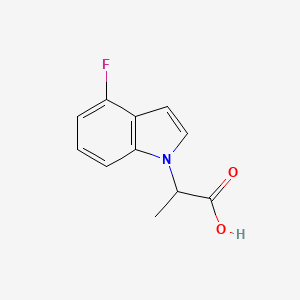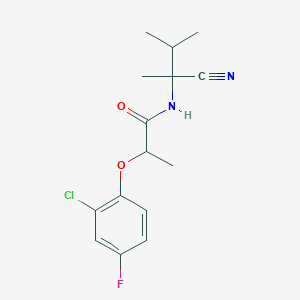
2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that features a bromophenyl group, an oxoethyl group, and a methylthio nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenacyl bromide with 2-(methylthio)nicotinic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the oxoethyl and methylthio groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenylacetic acid methyl ester
- 2-Bromo-2-methylpropane
- 3-Bromophenol
Uniqueness
2-(3-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both a bromophenyl group and a methylthio nicotinate moiety. This combination of functional groups provides distinct chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C15H12BrNO3S |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
[2-(3-bromophenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12BrNO3S/c1-21-14-12(6-3-7-17-14)15(19)20-9-13(18)10-4-2-5-11(16)8-10/h2-8H,9H2,1H3 |
InChI Key |
FWCASKHTOIJCIL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-3-[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13360019.png)
![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)

![13-(12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaen-13-yl)-12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaene](/img/structure/B13360045.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)


![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)

![ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)
